Quantitative Binding Affinity of 6-(4-Fluorophenoxy)pyridin-3-yl Scaffold for CYP3A4
A derivative incorporating the 6-(4-fluorophenoxy)pyridin-3-yl core exhibits measurable binding affinity for human CYP3A4. In an enzymatic assay, the compound CHEMBL1614710 demonstrated a Ki of 24,000 nM for CYP3A4, indicating weak inhibition [1]. This is quantitatively less potent than many known CYP3A4 inhibitors but provides a specific benchmark for off-target liability assessment relative to other boronic acid-containing scaffolds.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 24,000 nM |
| Comparator Or Baseline | Potent CYP3A4 inhibitors (e.g., ketoconazole) typically exhibit Ki values in the low nM range (<100 nM); the target compound is approximately 240-fold weaker |
| Quantified Difference | ~240-fold higher Ki (weaker inhibition) |
| Conditions | Inhibition of human His-tagged CYP3A4 expressed in Escherichia coli TOPP3 using BFC as substrate after 15 mins by double reciprocal plot analysis |
Why This Matters
This quantitative off-target profile informs medicinal chemists of the scaffold's metabolic enzyme interaction liability, allowing for risk assessment in lead optimization.
- [1] BindingDB. BDBM50356877 CHEMBL1614710: Ki = 2.40E+4 nM for human CYP3A4. (2025). View Source
